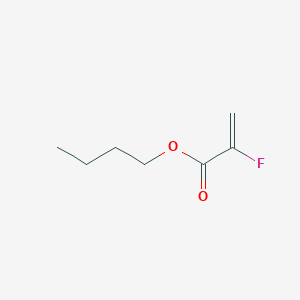

Butyl 2-fluoroprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

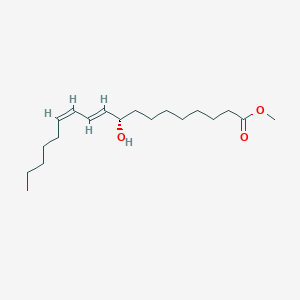

Butyl 2-fluoroprop-2-enoate is a chemical compound with the molecular formula C7H11FO2 . It is synthesized in the laboratory into a polymer and used to homopolymerize or copolymerize with other acrylate/methacrylate monomers to produce fluorinated acrylic polymers . These polymers have high thermal stability, weather resistance, and a low refractive index .

Synthesis Analysis

The synthesis of Butyl 2-fluoroprop-2-enoate involves its conversion into a polymer. This polymer is then used to homopolymerize or copolymerize with other acrylate/methacrylate monomers to produce fluorinated acrylic polymers .Molecular Structure Analysis

The molecular structure of Butyl 2-fluoroprop-2-enoate is represented by the formula C7H11FO2 . The molecule consists of a butyl group attached to a 2-fluoroprop-2-enoate group .Chemical Reactions Analysis

Butyl 2-fluoroprop-2-enoate is capable of undergoing various chemical reactions. The fluorine substitution makes the alkene slightly more electropositive, though it is still electron-deficient overall. This enhances susceptibility to nucleophilic addition reactions . Furthermore, the fluorine can increase the propagation rate in free radical polymerization .Physical And Chemical Properties Analysis

Butyl 2-fluoroprop-2-enoate has a molecular weight of 146.16 g/mol . It is used in the laboratory to synthesize polymers that have high thermal stability, weather resistance, and a low refractive index .Aplicaciones Científicas De Investigación

Synthesis and Applications in Organic Chemistry

- Synthesis of Fluorinated Compounds : Butyl 2-fluoroprop-2-enoate has been used in the synthesis of 3-fluorofuran-2(5H)-ones, which are valuable fluorinated building blocks in organic chemistry (Pomeisl et al., 2007).

- Formation of Fluoroalkyl-Substituted Pyrazoles : This compound plays a role in the formation of fluoroalkyl-substituted pyrazoles, used in various chemical applications (Iminov et al., 2015).

- Copolymer Synthesis : It's involved in the synthesis of copolymers with improved thermal, photochemical, and hydrolytic stability, showing the impact of fluorine in polymer chemistry (Signori et al., 2006).

Catalytic and Chemical Reactions

- Role in Carbonylation Reactions : The compound is used in carbonylation reactions catalyzed by triethylphosphine complexes of rhodium, contributing to various synthetic pathways (Payne & Cole-Hamilton, 1997).

- Desulphonylative Vinylation : It has been used in palladium-catalyzed desulphonylative vinylation reactions, demonstrating its versatility in organic synthesis (Miura et al., 1990).

Electronic and Material Science Applications

- Development of Electronic Devices : Butyl 2-fluoroprop-2-enoate derivatives have been utilized in the hydrothermal synthesis of nanocomposites for electronic devices, indicating its potential in material science (Erol et al., 2022).

- Photoalignment in Liquid Crystals : Derivatives of this compound are used in promoting the photoalignment of nematic liquid crystals, showing its application in the display technology sector (Hegde et al., 2013).

Mecanismo De Acción

Butyl 2-fluoroacrylate, also known as Butyl 2-fluoroprop-2-enoate or 2-FLUOROPROPENOIC ACID BUTYL ESTER, is a compound with a variety of applications in the medical and materials industry . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.

Target of Action

It is known that the compound plays a crucial role in the production of fluorinated polymer fiber materials .

Mode of Action

It’s known that the compound is a key monomer in the production of fluorinated polymer fiber materials .

Biochemical Pathways

It’s known that the compound is a crucial intermediate in the synthesis of 2-fluoroacrylic acid methyl ester, which is a key monomer in the production of fluorinated polymer fiber materials .

Pharmacokinetics

The pharmacokinetic properties of butyl 2-fluoroacrylate indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a lipophilicity log Po/w (iLOGP) of 2.31 .

Result of Action

It’s known that the compound is a valuable intermediate in the synthesis of useful pharmaceuticals, coatings, and semiconductor photoresist materials .

Action Environment

It’s known that the compound is used in various industries, suggesting that its action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemicals .

Direcciones Futuras

The future directions of Butyl 2-fluoroprop-2-enoate research and application could involve its use in the synthesis of more complex polymers. Its properties make it a valuable monomer for the production of fluorinated acrylic polymers , which have a variety of potential applications due to their high thermal stability and weather resistance .

Propiedades

IUPAC Name |

butyl 2-fluoroprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGALRPUJDUYEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448695 |

Source

|

| Record name | Butyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2-fluoroprop-2-enoate | |

CAS RN |

10011-39-9 |

Source

|

| Record name | Butyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-1H-benzo[d]imidazole](/img/structure/B157962.png)